Physicochemical Properties and Synthetic Utility of 1-(2-Chloropyridin-4-yl)cyclobutane-1-carbonitrile
Physicochemical Properties and Synthetic Utility of 1-(2-Chloropyridin-4-yl)cyclobutane-1-carbonitrile
Executive Summary & Structural Rationale
In modern medicinal chemistry, the shift away from "flat" aromatic systems toward conformationally restricted, sp³-rich architectures is a proven strategy for improving clinical success rates. 1-(2-Chloropyridin-4-yl)cyclobutane-1-carbonitrile (CAS: 2091503-23-8) exemplifies this design philosophy[1].
This molecule integrates three critical functional domains:
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The Cyclobutane Ring: Acts as a restricted "gem-dialkyl" equivalent. By locking the spatial arrangement, it prevents metabolic oxidation (e.g., by Cytochrome P450) at the highly vulnerable benzylic position, significantly enhancing the pharmacokinetic half-life of downstream Active Pharmaceutical Ingredients (APIs).
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The Nitrile Group: A strong electron-withdrawing moiety that not only facilitates the initial construction of the cyclobutane ring by lowering the pKa of adjacent protons but also serves as a versatile handle for conversion into primary amines, amides, or tetrazoles.
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The 2-Chloropyridine Motif: The chlorine atom at the C2 position is highly activated for late-stage Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Suzuki-Miyaura reactions).
Physicochemical Profiling
Understanding the physicochemical baseline of a building block is critical to predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final drug candidate. The data below synthesizes the core metrics of 1-(2-Chloropyridin-4-yl)cyclobutane-1-carbonitrile[2].
| Property | Value | Causality & Significance in Drug Design |
| Molecular Formula | C₁₀H₉ClN₂ | Defines the stoichiometry and baseline mass for synthetic planning. |
| Molecular Weight | 192.64 g/mol | Low MW (<300 Da) makes it an ideal fragment or lead-like building block, allowing room for further elaboration without violating Lipinski's Rule of 5. |
| Monoisotopic Mass | 192.0454 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |
| Predicted XLogP | ~2.4 | Balanced lipophilicity. The cyclobutane ring increases lipophilicity compared to linear alkyls, driving membrane permeability without causing "brick dust" insolubility. |
| Topological Polar Surface Area (TPSA) | 36.7 Ų | A low TPSA (Nitrile: 23.8 Ų + Pyridine: 12.9 Ų) ensures excellent passive membrane permeability, making it suitable for CNS-targeted therapeutics. |
| Collision Cross Section (CCS) | 131.9 Ų ([M+H]⁺) | Advanced metric for Ion Mobility Mass Spectrometry (IM-MS), useful for distinguishing this compound from its structural isomers[2]. |
| Hydrogen Bond Donors / Acceptors | 0 / 2 | The lack of H-donors reduces the desolvation penalty during membrane crossing, while the two acceptors (nitrile N, pyridine N) provide specific interaction points for target protein binding. |
| Rotatable Bonds | 1 | High rigidity restricts entropic loss upon target binding, increasing overall binding affinity. |
Synthetic Methodology: A Self-Validating Protocol
The construction of the cyclobutane ring relies on a double alkylation strategy. As an application scientist, I emphasize that this protocol is designed as a self-validating system : the success of the reaction is intrinsically linked to the stoichiometric control of the base and the specific order of addition.
Materials Required:
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Starting Material: 2-(2-Chloropyridin-4-yl)acetonitrile (CAS: 1000565-45-6)[3]
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Alkylating Agent: 1,3-Dibromopropane
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Base: Sodium Hydride (NaH, 60% dispersion in mineral oil)
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Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Protocol:
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Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with NaH (2.5 equivalents). Suspend in anhydrous DMF and cool the mixture to 0 °C using an ice bath.
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Causality: The choice of NaH over weaker bases (like K₂CO₃) is dictated by the pKa of the intermediate mono-alkylated nitrile. While the first deprotonation is facile, the second requires a strong, non-nucleophilic base to overcome the steric hindrance of the newly attached alkyl chain.
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First Deprotonation: Add a solution of 2-(2-chloropyridin-4-yl)acetonitrile (1.0 equivalent) in DMF dropwise over 15 minutes. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases.
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Alkylation & Cyclization: Add 1,3-dibromopropane (1.2 equivalents) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4–6 hours.
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Causality: The 4-exo-tet intramolecular cyclization is kinetically favored according to Baldwin's rules, driving the mono-alkylated intermediate rapidly to the cyclobutane product.
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Quench & Extraction: Carefully quench the reaction with saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with LiCl solution (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.
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Validation Check: Analyze the crude mixture via ¹H NMR. Self-validation: The reaction is complete only when the highly distinct benzylic protons (~3.8 ppm) of the starting material completely disappear. If present, the cyclization is incomplete.
Caption: Step-by-step synthetic workflow for cyclobutane ring construction via bis-alkylation.
Applications in Drug Discovery: Bromodomain Inhibitors
1-(2-Chloropyridin-4-yl)cyclobutane-1-carbonitrile is not an end-product; it is a highly specialized precursor. Its most prominent application is in the synthesis of spiro[cyclobutane-1,3'-indolin]-2'-one derivatives , which act as potent bromodomain inhibitors[4].
Bromodomains (such as BRD4) are epigenetic reader proteins that recognize acetylated lysine residues on histones, playing a central role in the dynamic regulation of gene transcription. Inhibiting these domains is a major therapeutic strategy for oncology and inflammatory diseases[4]. The cyclobutane ring derived from our title compound serves as the spirocyclic core of these inhibitors, forcing the molecule into a 3D conformation that perfectly occupies the deep, hydrophobic acetyl-lysine binding pocket of the bromodomain.
Caption: Integration of the title compound into the synthesis of spirocyclic bromodomain inhibitors.
Conclusion
1-(2-Chloropyridin-4-yl)cyclobutane-1-carbonitrile is a masterclass in modern building block design. By combining the metabolic stability and 3D character of a cyclobutane ring with the orthogonal reactivity of a nitrile and a chloropyridine, it provides medicinal chemists with a robust foundation for assembling complex, target-specific therapeutics.
References
- PubChemLite - 1-(2-chloropyridin-4-yl)cyclobutane-1-carbonitrile (C10H9ClN2). Université du Luxembourg.
- 2091503-23-8 | 1-(2-Chloropyridin-4-yl)cyclobutane-1-carbonitrile. Ambeed.
- WO2016203112A1 - Spiro[cyclobutane-1,3'-indolin]-2'-one derivatives as bromodomain inhibitors. Google Patents.
- 2-(2-chloropyridin-4-yl)acetonitrile, 1000565-45-6. ChemCD.
Sources
- 1. 2091503-23-8|1-(2-Chloropyridin-4-yl)cyclobutane-1-carbonitrile| Ambeed [ambeed.com]
- 2. PubChemLite - 1-(2-chloropyridin-4-yl)cyclobutane-1-carbonitrile (C10H9ClN2) [pubchemlite.lcsb.uni.lu]
- 3. cn.chemcd.com [cn.chemcd.com]
- 4. WO2016203112A1 - Spiro[cyclobutane-1,3'-indolin]-2'-one derivatives as bromodomain inhibitors - Google Patents [patents.google.com]
